Methyl 2-(3-amino-2,4,5,7-tetrabromo-6-iminoxanthen-9-yl)benzoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-amino-2,4,5,7-tetrabromo-6-iminoxanthen-9-yl)benzoate;hydrochloride typically involves multi-step organic reactionsThe final step involves esterification to form the methyl benzoate derivative .
Industrial Production Methods
standard organic synthesis techniques, including controlled bromination and esterification reactions, are employed to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-amino-2,4,5,7-tetrabromo-6-iminoxanthen-9-yl)benzoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted xanthene derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Methyl 2-(3-amino-2,4,5,7-tetrabromo-6-iminoxanthen-9-yl)benzoate;hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent dye due to its xanthene core.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of Methyl 2-(3-amino-2,4,5,7-tetrabromo-6-iminoxanthen-9-yl)benzoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and imino groups play a crucial role in its reactivity and binding affinity. It can interact with cellular proteins and enzymes, potentially inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tetrabromofluorescein: Another xanthene derivative with similar fluorescent properties.
Tetrabromophthalic anhydride: Used in the synthesis of flame retardants and polymers.
Tetrabromoethane: A brominated organic compound with applications in organic synthesis.
Uniqueness
Methyl 2-(3-amino-2,4,5,7-tetrabromo-6-iminoxanthen-9-yl)benzoate;hydrochloride is unique due to its specific combination of bromine atoms and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
208511-49-3 |
---|---|
Molecular Formula |
C21H13Br4ClN2O3 |
Molecular Weight |
696.4 g/mol |
IUPAC Name |
methyl 2-(3-amino-2,4,5,7-tetrabromo-6-iminoxanthen-9-yl)benzoate;hydrochloride |
InChI |
InChI=1S/C21H12Br4N2O3.ClH/c1-29-21(28)9-5-3-2-4-8(9)14-10-6-12(22)17(26)15(24)19(10)30-20-11(14)7-13(23)18(27)16(20)25;/h2-7,26H,27H2,1H3;1H |
InChI Key |
GMCVSEFMPYGLOB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=C3C=C(C(=N)C(=C3OC4=C(C(=C(C=C24)Br)N)Br)Br)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.